molecular formula C9H8O4 B7884654 (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid

(2E)-3-(2,4-Dihydroxyphenyl)acrylic acid

Cat. No.: B7884654
M. Wt: 180.16 g/mol
InChI Key: HGEFWFBFQKWVMY-UHFFFAOYSA-N
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Description

(2E)-3-(2,4-Dihydroxyphenyl)acrylic acid, also known as 2,4-Dihydroxycinnamic acid, is a high-purity small molecule with the molecular formula C 9 H 8 O 4 and a molecular weight of 180.16 g/mol . This compound is structurally characterized by a phenyl ring with two hydroxyl groups at the 2 and 4 positions, connected to an acrylic acid group via a trans (E) double bond. Its specific stereochemistry and functional groups make it a subject of interest in various biochemical research fields. As a member of the hydroxycinnamic acid family, this compound is of significant value in pharmacological and cosmetic research. Structural analogs, such as caffeic acid ((E)-3-(3,4-dihydroxyphenyl)acrylic acid), are well-documented for their potent antioxidant properties, which are crucial for investigating cellular oxidative stress . Researchers are exploring these properties in the management of neurodegenerative conditions; for instance, caffeic acid-based molecules are being designed as multifunctional agents for Alzheimer's disease, targeting pathways like acetylcholinesterase inhibition and amyloid-beta aggregation . Furthermore, related derivatives have demonstrated notable effects in skin-brightening and anti-melanogenic applications. One study on a novel caffeic acid ester showed it could effectively inhibit tyrosinase activity and reduce melanin production in cellular models, suggesting potential for research into skin hyperpigmentation . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2,4-dihydroxyphenyl)prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1-5,10-11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGEFWFBFQKWVMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1O)O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862291
Record name 3-(2,4-Dihydroxyphenyl)prop-2-enoic acid
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Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614-86-8
Record name 2,4-Dihydroxycinnamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dihydroxyphenyl)prop-2-enoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid
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Natural Occurrence and Biosynthesis of 2e 3 2,4 Dihydroxyphenyl Acrylic Acid

Ecological Functions

The primary ecological function of (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid and related phenolic compounds is defense. wikipedia.org These compounds are crucial for protecting plants from a variety of external threats.

Allelopathy : this compound acts as an allelochemical, a compound released by a plant that can influence the growth and development of neighboring plants. This allelopathic activity helps in reducing competition for resources like water, sunlight, and nutrients. While direct studies on this specific compound are limited, the allelopathic effects of its close relatives, such as trans-cinnamic acid and umbelliferone, are well-documented and provide insight into its function. nih.govmdpi.com These chemicals can disturb membrane permeability in competing plants, thereby affecting their growth processes. nih.gov The inhibitory concentration (I₅₀) values indicate the potency of these compounds in suppressing plant growth.

Interactive Table: Allelopathic Effects of Related Cinnamic Acid Derivatives on Lepidium sativum (Garden Cress)

This table summarizes the concentration required to cause 50% growth inhibition (I₅₀) of the hypocotyl and root of L. sativum seedlings by various compounds structurally related to this compound. The data is derived from studies on allelochemicals from Aegle marmelos and other plants.

CompoundTarget OrganismEffectI₅₀ Value (µM)Reference
trans-Cinnamic acidLepidium sativumHypocotyl Inhibition100.3 nih.gov
trans-Cinnamic acidLepidium sativumRoot Inhibition74.1 nih.gov
UmbelliferoneLepidium sativumHypocotyl Inhibition785.4 nih.gov
UmbelliferoneLepidium sativumRoot Inhibition290.4 nih.gov
trans-Ferulic acidLepidium sativumHypocotyl Inhibition711.2 nih.gov
trans-Ferulic acidLepidium sativumRoot Inhibition390.6 nih.gov
UmbelliferoneLactuca sativaRoot Inhibition31.8 (5.6 mg/L) mdpi.com
UmbelliferoneEruca sativaRoot Inhibition65.8 (11.6 mg/L) mdpi.com

Defense Against Herbivores and Pathogens : Phenylpropanoids, in general, serve as a defense mechanism against herbivores and pathogens. wikipedia.org They can act as deterrents or toxins to insects and other animals that feed on plants.

Protection from UV Radiation : These aromatic compounds can absorb ultraviolet (UV) light, thus protecting the plant's cellular machinery from its damaging effects. wikipedia.orgnih.gov

Physiological Functions

Internally, this compound and its derivatives are involved in several vital physiological processes that contribute to plant growth, development, and stress response.

Antioxidant Activity : As phenolic compounds, hydroxycinnamic acids are effective antioxidants. nih.gov They can neutralize reactive oxygen species (ROS), which are harmful molecules produced during times of stress that can damage proteins, lipids, and DNA. nih.gov This antioxidant capability is a key component of the plant's defense against both biotic (e.g., pathogen infection) and abiotic (e.g., drought, salinity) stresses.

Structural Support : this compound is an intermediate in the biosynthesis of lignin (B12514952), a complex polymer that provides structural rigidity to the cell walls of many plants. wikipedia.orgmdpi.com This structural support is essential for the upright growth of terrestrial plants and for the mechanical strength of their tissues.

Plant Immunity and Stress Response : The accumulation of hydroxycinnamic acids and their amides (HCAAs) is a known response to pathogen attack. researchgate.netfrontiersin.org These molecules can act as signals to trigger immune responses, such as the reinforcement of cell walls through lignin and callose deposition, which creates a physical barrier to limit the spread of pathogens. frontiersin.org They are also involved in the plant's response to environmental stresses, with increased production of these compounds often observed under adverse conditions. taylorandfrancis.comresearchgate.net

Synthetic Methodologies and Derivatization Strategies for 2e 3 2,4 Dihydroxyphenyl Acrylic Acid

Chemical Synthesis Approaches

The synthesis of (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid can be achieved through several conventional organic reactions as well as by biocatalytic methods.

Conventional Organic Synthesis Routes

The primary conventional methods for synthesizing cinnamic acid derivatives are the Knoevenagel and Perkin reactions.

The Knoevenagel condensation is a widely used method for forming carbon-carbon bonds in the synthesis of α,β-unsaturated acids. wikipedia.org This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst like an amine. wikipedia.orgorganicreactions.org For the synthesis of this compound, the reaction proceeds between 2,4-dihydroxybenzaldehyde (B120756) and malonic acid. ias.ac.in

A common variation is the Doebner modification , which utilizes pyridine (B92270) as the solvent and catalyst. wikipedia.org This modification often leads to decarboxylation when one of the activating groups on the nucleophile is a carboxylic acid, yielding the cinnamic acid derivative directly. wikipedia.org Green chemistry approaches to the Knoevenagel condensation have also been developed, using catalysts like ammonium (B1175870) bicarbonate or solvent-free conditions to create a more environmentally friendly process. tue.nlresearchgate.net

The Perkin reaction is another classic method for the synthesis of cinnamic acids. numberanalytics.com It involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. numberanalytics.com To produce this compound via this route, 2,4-dihydroxybenzaldehyde would be reacted with acetic anhydride and an acetate (B1210297) salt. The Perkin reaction is highly versatile, allowing for the synthesis of a wide array of cinnamic acid derivatives by altering the aromatic aldehyde and anhydride used. numberanalytics.com

ReactionAldehydeReagentCatalyst/SolventProduct
Knoevenagel Condensation2,4-DihydroxybenzaldehydeMalonic AcidAmine BaseThis compound
Doebner Modification2,4-DihydroxybenzaldehydeMalonic AcidPyridineThis compound
Perkin Reaction2,4-DihydroxyphenylbenzaldehydeAcetic AnhydrideSodium/Potassium AcetateThis compound

Chemoenzymatic and Biocatalytic Syntheses

Biocatalytic and chemoenzymatic approaches offer green and highly selective alternatives to traditional chemical synthesis. In nature, this compound is a precursor in the biosynthesis of umbelliferone. wikipedia.org The pathway involves the hydroxylation of 4-coumaric acid by the enzyme cinnamate (B1238496)/coumarate 2-hydroxylase to yield 2,4-dihydroxycinnamic acid. wikipedia.org

Furthermore, enzymes can be utilized for transformations of the molecule. For instance, 4-hydroxycinnamate decarboxylase, found in certain bacteria, is capable of acting on E-2,4-dihydroxycinnamic acid. wikipedia.org Chemoenzymatic strategies combine the selectivity of enzymes with the diversity of chemical reactions, providing efficient routes to complex bioactive compounds. nih.gov For example, lipase-catalyzed reactions can be used for selective acylations in the synthesis of derivatives. nih.gov

Preparation of Derivatives and Analogs

The functional groups of this compound provide multiple handles for the synthesis of a variety of derivatives, including esters, amides, and polymers.

Synthesis of Ester Derivatives

The carboxylic acid group of this compound is readily converted into ester derivatives. Esterification can be achieved through several methods:

Fischer Esterification : Reaction with an alcohol in the presence of a strong acid catalyst.

Reaction with Acid Chlorides or Anhydrides : The carboxylic acid can be converted to a more reactive acyl chloride or anhydride, which then reacts with an alcohol. youtube.com

Steglich Esterification : This method uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst to facilitate ester formation under mild conditions. orgsyn.orgnih.gov This is particularly useful for reactions with sterically hindered alcohols or sensitive substrates. orgsyn.org

The synthesis of various hydroxycinnamic acid esters has been reported, highlighting the broad applicability of these methods. researchgate.netnih.govnih.govnih.gov For example, a patent describes the preparation of caffeic acid 3,4-dihydroxyphenyl ethyl ester, demonstrating a synthetic route that could be adapted for 2,4-dihydroxycinnamic acid. google.com

Esterification MethodReagentsKey Features
Fischer EsterificationAlcohol, Strong Acid CatalystReversible reaction, simple reagents.
From Acid Chlorides/AnhydridesThionyl Chloride (for acid chloride), AlcoholHighly reactive, often high yield.
Steglich EsterificationAlcohol, DCC, DMAPMild conditions, suitable for sensitive substrates. orgsyn.orgnih.gov

Amide and Other Functional Group Modifications

Amide derivatives of this compound can be synthesized by coupling the carboxylic acid with a primary or secondary amine. Similar to esterification, this is often accomplished using coupling agents like DCC or other carbodiimides to activate the carboxylic acid. mdpi.com The Doebner-Knoevenagel condensation has also been adapted for the selective synthesis of acrylamides under mild, organocatalytic conditions, affording the E-isomer with high selectivity. organic-chemistry.org

The synthesis of a variety of hydroxycinnamic acid amides has been explored, often targeting enhanced biological activity. mdpi.comresearchgate.netresearchgate.net For instance, amides have been prepared from hydroxycinnamic acids and various amines, including amino acids and biogenic amines, using innovative and environmentally friendly synthetic methods. nih.govresearchgate.net A new series of acrylamide (B121943) derivatives was synthesized from oxazolone (B7731731) intermediates, which could be a potential route for derivatives of 2,4-dihydroxycinnamic acid. nih.gov

Polymerization Strategies for Material Science Applications (e.g., Polyesters)

The presence of both a carboxylic acid and hydroxyl groups makes this compound and its isomers suitable monomers for the synthesis of polyesters. Cinnamic acid and its derivatives are valuable building blocks for advanced polymers with applications ranging from engineered plastics to biomedical materials. rsc.org

Homopolymers such as poly(3,4-dihydroxycinnamic acid) have been synthesized via thermal poly-condensation of the corresponding monomers. nih.gov This method could be applied to the 2,4-dihydroxy isomer. Another approach involves the synthesis of a hyperbranched poly(3,4-dihydroxycinnamic acid) from 3,4-bis(acetoxy)cinnamic acid, indicating that protecting the hydroxyl groups before polymerization is a viable strategy. acs.org The resulting polyesters can exhibit interesting properties, such as being photoreactive, which is useful for creating photo-expandable materials. acs.org

The synthesis of bio-based polyesters is a growing field, with building blocks like 2,5-furandicarboxylic acid (FDCA) being explored as alternatives to petroleum-derived chemicals. mdpi.comresearchgate.net Cinnamic acid derivatives from renewable sources fit well within this sustainable approach to polymer science. rsc.org

Development of Novel Synthetic Precursors and Intermediates

The synthesis of this compound, a compound also known as umbellic acid or 2,4-dihydroxycinnamic acid, traditionally relies on established chemical reactions, most notably the Knoevenagel-Doebner condensation. organic-chemistry.orgwikipedia.org This reaction typically involves the condensation of an aldehyde with a compound containing an active methylene group, such as malonic acid. The primary precursors for this route are 2,4-dihydroxybenzaldehyde and malonic acid. Research in this area has increasingly focused on developing novel precursors and intermediates to enhance reaction efficiency, improve yields, increase regioselectivity, and adopt more environmentally benign synthesis conditions.

A significant area of development lies in the synthesis of the key precursor, 2,4-dihydroxybenzaldehyde, from its own precursor, resorcinol (B1680541) (1,3-dihydroxybenzene). Innovations have moved beyond traditional methods to offer higher yields and selectivity. One novel approach involves a variation of the Vilsmeier-Haack reaction. In this method, a formamidinium chloride salt is created as an intermediate from resorcinol, which is then converted to 2,4-dihydroxybenzaldehyde upon crystallization from water, achieving yields of approximately 69-70%. google.com Another innovative method utilizes cyclodextrin (B1172386) in the reaction between 1,3-dihydroxybenzene and chloroform (B151607) in an aqueous solution of sodium hydroxide (B78521) or potassium hydroxide. This approach has been reported to produce 2,4-dihydroxybenzaldehyde with nearly 100% yield and selectivity. google.com

Table 1: Comparison of Selected Synthetic Methods for 2,4-Dihydroxybenzaldehyde from Resorcinol
MethodKey Reagents/CatalystsIntermediate(s)Reported YieldReference
Modified Vilsmeier-HaackAcetonitrile (B52724), Low TemperatureFormamidinium chloride salt~69-70% google.com
Cyclodextrin-Assisted SynthesisChloroform, Cyclodextrin, NaOH/KOHN/A~100% google.com

Further innovation is seen in the development and use of novel intermediates derived from 2,4-dihydroxybenzaldehyde itself. To overcome issues related to the reactivity of the two hydroxyl groups, researchers have developed methods for regioselective protection. For instance, a highly efficient synthesis of 4-benzyloxy-2-hydroxy-benzaldehyde has been developed. google.com This protected intermediate can then be used in subsequent condensation reactions, ensuring that only the aldehyde group and the unprotected hydroxyl group participate as intended. This method, using benzyl (B1604629) chloride with potassium fluoride (B91410) or sodium bicarbonate and potassium iodide in acetonitrile, can produce isolated yields greater than 70%, a significant improvement over previous alkylation methods that yielded less than 45%. google.com

The evolution of the Knoevenagel-Doebner condensation has also led to the generation of new intermediate complexes, particularly in the pursuit of "green" chemistry. The classic Doebner modification uses pyridine as a solvent and catalyst, which raises environmental and safety concerns. wikipedia.org More recent developments have focused on replacing pyridine with more benign alternatives. Sustainable procedures using L-proline as an organocatalyst in ethanol (B145695) have been successfully applied for the synthesis of related p-hydroxycinnamic acids. researchgate.net These reactions proceed through different catalytic intermediates, avoiding toxic reagents while still providing access to the desired α,β-unsaturated acid products in high yields. researchgate.net

The biosynthetic pathway to umbellic acid in plants and microorganisms presents an alternative set of precursors and intermediates. wikipedia.org This natural pathway starts with L-phenylalanine, which is converted to cinnamic acid. Subsequent hydroxylations, first by cinnamate 4-hydroxylase to yield 4-coumaric acid (p-coumaric acid), and then by cinnamate/coumarate 2-hydroxylase, produce this compound. wikipedia.org These biological precursors and intermediates offer a renewable route to the target compound, and leveraging them through metabolic engineering and biocatalysis represents a frontier in its synthesis.

Table 2: Key Precursors and Intermediates in Various Synthetic Pathways
PathwayPrimary Precursor(s)Key Intermediate(s)Final StepReference
Traditional Knoevenagel-Doebner 2,4-Dihydroxybenzaldehyde, Malonic acidAldol addition productDecarboxylation organic-chemistry.orgwikipedia.org
Protected Intermediate Route 2,4-Dihydroxybenzaldehyde4-Benzyloxy-2-hydroxy-benzaldehydeCondensation followed by deprotection google.com
Green Knoevenagel Condensation 2,4-Dihydroxybenzaldehyde, Malonic acidL-proline-enamine complexDecarboxylation researchgate.net
Biosynthesis L-PhenylalanineCinnamic acid, 4-Coumaric acidC-2 Hydroxylation wikipedia.org

Preclinical Biological and Pharmacological Investigations of 2e 3 2,4 Dihydroxyphenyl Acrylic Acid and Its Derivatives

Antioxidant and Reactive Oxygen Species Scavenging Properties (In Vitro Models)

The antioxidant capacity of (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid has been evaluated through various in vitro assays that measure its ability to neutralize free radicals and mitigate oxidative stress.

Free Radical Scavenging Assays (e.g., DPPH, ABTS)

The ability of this compound to scavenge free radicals is a key indicator of its antioxidant potential. This has been assessed using standard assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays.

Table 1: Free Radical Scavenging Activity of this compound

AssayResultReference
ABTS Radical Scavenging Activity8.6 ± 0.1 (relative antioxidant capacity) utupub.fi
DPPH Radical Scavenging ActivityAntioxidant activity demonstrated in plant extracts containing the compound. nih.gov

Inhibition of Lipid Peroxidation in Cellular/Tissue Models

Lipid peroxidation is a critical consequence of oxidative stress, leading to cellular damage. Research into the effects of this compound and its derivatives on lipid peroxidation has provided mixed but intriguing results.

A study investigating hybrid compounds derived from umbellic acid (3a-c) examined their ability to inhibit hydroxyl radical-dependent lipid peroxidation in rat brain homogenates, induced by the Fe3+/ascorbic acid oxidant system. The extent of lipid peroxidation was measured by the formation of malondialdehyde (MDA). At a concentration of 100 µM, these derivatives exhibited a slight antioxidant activity, indicating a modest capacity to protect against lipid peroxidation in this ex vivo model. nih.gov

Conversely, another study suggested a pro-oxidant role for 2,4-dihydroxycinnamic acid in a specific context. The research indicated that the compound might promote lipid peroxidation as a mechanism to inhibit the replication of the Hepatitis C virus (HCV). nih.gov This suggests that the effect of this compound on lipid peroxidation may be context-dependent, potentially exerting protective or pro-oxidant effects based on the biological system and conditions.

Mechanisms of Action in Oxidative Stress Mitigation

The mechanisms by which this compound mitigates oxidative stress extend beyond direct radical scavenging. Studies in model organisms have begun to elucidate its effects on cellular pathways involved in protein aggregation and oxidative damage.

In a study utilizing a yeast model (Saccharomyces cerevisiae) overexpressing the Aβ42 peptide, a key player in Alzheimer's disease, 2,4-dihydroxycinnamic acid was shown to reduce protein aggregation at a concentration of 50 µM. mdpi.com This finding suggests a potential neuroprotective role by interfering with the pathological aggregation of proteins, which is often exacerbated by oxidative stress.

Furthermore, some research points towards a pro-oxidant mechanism of action in certain scenarios. For instance, the induction of oxidative stress has been proposed as the mechanism by which 2,4-dihydroxycinnamic acid inhibits HCV replication, possibly through the promotion of lipid peroxidation. nih.gov This dual role, acting as both an antioxidant and a context-dependent pro-oxidant, highlights the complexity of its biological activities.

Anti-inflammatory Activities (In Vitro and Preclinical Models)

This compound and its derivatives have demonstrated potential anti-inflammatory effects in various in vitro and preclinical models, primarily through the modulation of inflammatory mediators and the inhibition of pro-inflammatory enzymes.

Modulation of Inflammatory Mediators and Cytokines

The anti-inflammatory properties of this compound have been linked to its ability to modulate key inflammatory pathways and the production of pro-inflammatory cytokines.

One study on South Brazilian organic propolis, which contains 2,4-dihydroxycinnamic acid as a constituent, demonstrated anti-inflammatory activity in RAW 264.7 macrophages. The propolis extract was found to decrease the activation of Nuclear Factor-kappa B (NF-κB) and the release of Tumor Necrosis Factor-alpha (TNF-α). plos.org NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α.

Inhibition of Pro-inflammatory Enzymes

The inhibition of pro-inflammatory enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) is a key mechanism for controlling inflammation. This compound has been investigated for its potential to inhibit these enzymes.

A study on the chemical composition and biological activities of Vitis vinifera (grape) stem extracts identified 2,4-dihydroxycinnamic acid as one of the constituents. The ethyl acetate (B1210297) extract of these stems, containing this compound, showed inhibitory activity against the lipoxygenase enzyme. nih.gov Additionally, a broader review of the pharmacological properties of coumarins, for which umbellic acid is a biosynthetic precursor, notes their anti-inflammatory effects, which can be mediated through the inhibition of both cyclooxygenase and lipoxygenase enzymes. frontiersin.org

Table 2: Anti-inflammatory Activity of this compound and its Containing Extracts

ActivityModel SystemFindingReference
Modulation of Inflammatory MediatorsRAW 264.7 MacrophagesPropolis containing 2,4-dihydroxycinnamic acid decreased NF-κB activation and TNF-α release. plos.org
Inhibition of Pro-inflammatory EnzymesIn vitro enzyme assayGrape stem extract containing 2,4-dihydroxycinnamic acid inhibited lipoxygenase. nih.gov
General Anti-inflammatory MechanismReview of CoumarinsAs a precursor to coumarins, it is related to compounds that can inhibit COX and LOX enzymes. frontiersin.org

Enzyme Modulation and Inhibition Studies

This compound, also known as umbellic acid or 2,4-dihydroxy-trans-cinnamic acid, and its derivatives have been the subject of numerous studies to evaluate their potential as modulators of various enzyme activities. These investigations are crucial in understanding the compound's mechanism of action and its potential therapeutic applications.

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), and its inhibition is a primary strategy for the development of skin-whitening agents and treatments for hyperpigmentation disorders. This compound and its derivatives have demonstrated significant tyrosinase inhibitory activity.

The inhibitory effect of these compounds is largely attributed to the 2,4-dihydroxy substitution on the phenyl ring. This structural feature plays a critical role in the interaction with the tyrosinase active site. Studies have shown that both hydroxyl groups of the 2,4-dihydroxyl substituent can participate in hydrogen bonding with the enzyme as hydrogen bond donors, contributing to the potent inhibition. rbmb.net

One derivative, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, exhibited strong competitive inhibition against mushroom tyrosinase with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase activities. rbmb.netnih.govresearchgate.net Enzyme kinetics and docking studies support that this derivative interacts highly with tyrosinase residues in the active site, acting as a direct competitive inhibitor. nih.govresearchgate.net Another study on (E)-2,3-diphenylacrylic acid derivatives found that the compound with a 2,4-dihydroxy substitution showed higher tyrosinase inhibitory activity (IC50 = 20.04 ± 1.91 µM) than the well-known inhibitor kojic acid (IC50 = 30.64 ± 1.27 μM). rbmb.net

The mechanism of inhibition can vary among derivatives. While some act as competitive inhibitors, others may exhibit mixed-type inhibition. The core (E)-β-phenyl-α,β-unsaturated carbonyl scaffold present in these molecules is considered essential for the effective inhibition of both mushroom and mammalian tyrosinases. rbmb.net

Table 1: Tyrosinase Inhibitory Activity of this compound Derivatives
CompoundInhibition TypeIC50 Value (μM)Reference
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (Tyrosine hydroxylase)Competitive0.013 rbmb.netnih.govresearchgate.net
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one (Dopa oxidase)Competitive0.93 rbmb.netnih.govresearchgate.net
(E)-2,3-diphenylacrylic acid derivative with 2,4-dihydroxy substitutionNot specified20.04 ± 1.91 rbmb.net
Kojic Acid (for comparison)Not specified30.64 ± 1.27 rbmb.net

Polyphenol oxidase (PPO) is an enzyme responsible for enzymatic browning in fruits and vegetables, a major concern in the food industry. Research has shown that this compound is a potent inhibitor of PPO.

A comparative study of various benzoic and cinnamic acid derivatives identified 2,4-dihydroxycinnamic acid as having the strongest inhibitory effect on PPO, with an IC50 of 0.092 mmol L-1. nih.gov The mechanism of inhibition was determined to be of a mixed-type. nih.gov Molecular docking studies suggest that 2,4-dihydroxycinnamic acid forms stable hydrogen bonds within the active site of PPO, contributing to its strong inhibitory effect. nih.gov The inhibitory effect of cinnamic acid derivatives on PPO is generally stronger than that of benzoic acid derivatives. nih.gov

Table 2: Polyphenol Oxidase (PPO) Inhibitory Activity
CompoundInhibition TypeIC50 Value (mmol L-1)Reference
2,4-Dihydroxycinnamic acidMixed-type0.092 nih.gov

The influence of this compound and its derivatives on epigenetic enzymes such as lysine demethylases is an emerging area of research. While direct studies on this specific compound are limited, the broader class of phenolic compounds, including derivatives of cinnamic acid, are known to possess the potential to modulate epigenetic mechanisms.

Phenolic acids can influence enzymes involved in DNA methylation and histone modification, such as DNA methyltransferases (DNMTs), histone acetyltransferases (HATs), and histone deacetylases (HDACs). These epigenetic modifications are crucial in regulating gene expression and cellular function. The ability of phenolic compounds to modulate these enzymes suggests that this compound could also have a role in epigenetic regulation, though specific studies are needed to confirm this.

Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, playing a role in physiological processes like tissue remodeling, as well as in pathological conditions such as cancer metastasis. Cinnamic acid derivatives have been investigated as potential inhibitors of MMPs.

While direct studies on this compound are scarce, research on a novel ester of 3,4-dihydroxycinnamic acid (an isomer) has shown inhibitory activity against MMP-2. nih.govnih.gov Furthermore, a molecular docking study of various cinnamic acid derivatives suggested their potential to act as MMP-9 inhibitors. nih.govresearchgate.net These findings indicate that the cinnamic acid scaffold is a promising starting point for the development of MMP inhibitors, and it is plausible that 2,4-dihydroxy substituted derivatives could also exhibit such activity.

Investigations have extended to other enzyme targets, revealing a broader spectrum of activity for this compound and related compounds.

Cathepsins: A study on the inhibition of cathepsins B and L by caffeic acid (3,4-dihydroxycinnamic acid) and its derivatives noted that 2,4-dihydroxycinnamic acid demonstrated some inhibitory activity against both enzymes. However, this effect was reported to be weaker than that of caffeic acid and was not further characterized. nih.gov

Xanthine Oxidase (XO): Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid. A study exploring the XO inhibitory mechanism of various phenolic compounds, including caffeic acid, provided insights into how these molecules can interact with the enzyme. nih.govresearchgate.net Although this study focused on the 3,4-dihydroxy isomer, it suggests that dihydroxycinnamic acids, in general, have the potential to inhibit XO.

Currently, there is limited direct evidence available in the reviewed literature regarding the inhibitory effects of this compound on Glutathione S-transferase (GST), Ornithine decarboxylase (ODC), and Tyrosine kinase (Tyk).

Cellular Biological Effects (In Vitro and Preclinical Cellular Models)

The enzymatic inhibitory properties of this compound and its derivatives translate into observable effects at the cellular level.

A study on a derivative, (E)-(2,4-dihydroxy)-α-aminocinnamic acid, demonstrated protective effects in a rat model of ulcerative colitis induced by 2,4,6-trinitrobenzene sulfonic acid (TNBS). The administration of this compound significantly reduced the presence of ulcers, inhibited myeloperoxidase (MPO) activity, increased glutathione (GSH) levels, and decreased malondialdehyde (MDA) content, indicating potent antioxidant and anti-inflammatory effects in this preclinical model. The authors suggest that the two hydroxyl groups on the aromatic ring contribute to its electron-donating properties and stability, enhancing its antioxidant and MPO-inhibiting effects compared to the reference compound, 5-aminosalicylic acid (5-ASA).

While many studies have focused on the broader class of cinnamic acids and their 3,4-dihydroxy isomers in various cellular models, demonstrating effects on inflammation, oxidative stress, and glucose metabolism, more specific research on the 2,4-dihydroxy isomer is needed to fully elucidate its cellular biological effects.

Table 3: Cellular Effects of a this compound Derivative in a Preclinical Model of Ulcerative Colitis
Observed EffectModelKey FindingsReference
Anti-inflammatory and AntioxidantTNBS-induced ulcerative colitis in ratsReduced ulcers, inhibited MPO activity, increased GSH, decreased MDA

Anticancer Potential in Specific Cell Lines (e.g., Antiproloferative, Cytotoxic Effects)

Preclinical studies have demonstrated the potential of this compound, also known as caffeic acid, and its derivatives as anticancer agents. These compounds have exhibited antiproliferative and cytotoxic effects across a variety of cancer cell lines.

Synthetic derivatives of caffeic acid have shown significant, concentration-dependent cytotoxic activity in LNCaP human hormone-dependent prostate cancer cells. nih.gov Some of these derivatives displayed IC50 values ranging from 6.8 to 26.6 μM, indicating a potency up to five times greater than that of the parent compound, caffeic acid phenethyl ester (CAPE). nih.gov One particular derivative, compound 24, was identified as the most potent, with IC50 values of 6.8±0.3 μM for cytotoxicity and 2.4±0.8 μM for antiproliferative effects. nih.gov

In another study, a newly synthesized derivative, 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d] nih.govresearchgate.netthiazin-4-one (DPBT), demonstrated a significant decrease in the proliferation of human colon adenocarcinoma cell lines HT-29 and LS180 at concentrations between 10-100 µM. nih.gov Notably, DPBT did not show toxicity to normal human colon epithelial cells (CCD 841 CoTr) and human skin fibroblasts (HSF) at concentrations that were effective against cancer cells. nih.gov The antiproliferative action in LS180 cells was linked to cell cycle arrest in the G1 phase. nih.gov

Furthermore, metal complexes of 3-(3,4-dihydroxy benzene) acrylic acid with Cu (II) and Co (II) have demonstrated excellent antitumor activity against AGS (stomach) and MCF-7 (breast) cancer cells. researchgate.net These complexes showed enhanced inhibitory activity compared to the parent ligand. researchgate.net

The antiproliferative effects of these compounds are often attributed to their ability to induce apoptosis. For instance, acrylamide (B121943) has been shown to cause cytotoxic, anti-proliferative, and apoptotic effects on A549 human lung adenocarcinoma cells. nih.gov

Below is a data table summarizing the cytotoxic effects of selected this compound derivatives on various cancer cell lines.

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral Investigations)

This compound and its derivatives have been investigated for their broad-spectrum antimicrobial properties.

Antibacterial and Antifungal Activity:

Derivatives of 3-(3,4-dihydroxyphenyl)glyceric acid and caffeic acid have demonstrated moderate to low antibacterial activity, with Minimum Inhibitory Concentrations (MIC) ranging from 0.36 to 4.5 mg/mL. researchgate.netnih.gov However, against methicillin-resistant Staphylococcus aureus (MRSA), several of these compounds were more potent than the reference drugs ampicillin and streptomycin. researchgate.netnih.gov The antifungal activity of these compounds was found to be more significant than their antibacterial effects, with MIC values ranging from 0.019 to 3.0 mg/mL. researchgate.netnih.gov Certain derivatives showed good activity against all fungi tested, proving to be more potent than ketoconazole and, in some instances, bifonazole. researchgate.netnih.gov

Poly(acrylic acid) (PAA) containing diblock copolymers have also been shown to possess bactericidal properties and the ability to prevent biofilm formation. nih.gov The antimicrobial activity of these acidic diblock copolymers was found to increase with a higher acrylic acid content against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov

A new series of 4H-3,1-benzothiazine derivatives showed a strong antifungal effect against various strains of molds, yeasts, and dermatophytes, with MIC values against dermatophytes ranging from 0.49 to 7.8 lg/mL.

Antiviral Activity:

Research has also explored the antiviral potential of this compound derivatives. One study focused on the synthesis of half-mers of chicoric acid derivatives and evaluated their ability to reduce the viral load of HIV-1 in human plasma. ijpsr.com The series containing a sulfur linker (K series) was found to be more active, with one compound, K-11 (2-{[(2E)-3-(4-hydroxyphenyl) prop-2-enoyl]-sulfanyl}propanoic acid), identified as the most active, reducing the viral load by 91.69%. ijpsr.com

Additionally, polyacrylic acid (PAA) and polymethacrylic acid (PMAA) have demonstrated a broad antiviral action, which is attributed to direct interference with the virus-cell interaction and viral ribonucleic acid metabolism, as well as the induction of an interferon-like factor. nih.gov

The following table provides a summary of the antimicrobial activities of this compound and its derivatives.

Neuroprotective Research in Cellular Models (e.g., Amyloid Transformation Inhibition)

Preclinical research in cellular models suggests that derivatives of this compound may offer neuroprotective benefits, particularly in the context of Alzheimer's disease.

One study investigated a pyromeconic acid derivative, (E)-2-(3,4-dihydroxystyryl)-3-hydroxy-4H-pyran-4-one (D30), which is known to possess antioxidant and anti-inflammatory properties and can inhibit amyloid-β aggregation. nih.gov In a mouse model of Alzheimer's disease, D30 was shown to alleviate cognitive impairment induced by fibrillar amyloid-β, promote the clearance of fibrillar amyloid-β from the hippocampus and cortex, and suppress oxidative stress. nih.gov Furthermore, it inhibited the activation of microglia and astrocytes and reversed the loss of dendritic spines and synaptic protein expression caused by fibrillar amyloid-β. nih.gov

Another study explored the neuroprotective effects of ellorarxine in neuronal models of degeneration. frontiersin.org While not a direct derivative of this compound, this research highlights the investigation of compounds with similar protective mechanisms in neuronal cells.

The table below summarizes the key findings related to the neuroprotective effects of a derivative of this compound.

Hepatoprotective Investigations in Preclinical Models

For instance, studies have shown that fermented garlic extract can protect against acetaminophen-induced acute liver injury in rats. Similarly, nerol has been found to protect hepatocytes from damage caused by carbon tetrachloride (CCl4). These studies often measure parameters like plasma alanine aminotransferase levels and use histopathological analysis to assess liver damage and the protective effects of the compounds under investigation.

While specific data on this compound is not available in the provided search results, the established methodologies in hepatoprotective research could be applied to investigate its potential in this area.

Potential Inhibition of Viral Proteins (e.g., ACE2, RdRp) in In Vitro Systems

The inhibition of viral proteins is a key strategy in the development of antiviral drugs. For coronaviruses like SARS-CoV-2, proteins such as the 3C-like protease (3CLpro), RNA-dependent RNA polymerase (RdRp), and the interaction between the viral spike protein and the human angiotensin-converting enzyme 2 (ACE2) receptor are critical targets.

While specific studies on the inhibition of ACE2 or RdRp by this compound were not found, research on related phenolic acids provides insights into their potential as viral protein inhibitors. A molecular docking study screened thirteen phenolic acids, including cinnamic acid and hydroxybenzoic acid derivatives, for their potential to inhibit the main protease of COVID-19. sums.ac.ir The study found that cinnamic acid derivatives were generally better protease inhibitors than benzoic acid derivatives, with rosmarinic acid showing the highest potential. sums.ac.ir

Furthermore, the development of inhibitors for the coronavirus 3C-like protease (3CLpro) has shown that optimized compounds can be effective against several human coronaviruses, including MERS-CoV, SARS-CoV, and SARS-CoV-2, in both enzyme and cell-based assays. nih.gov

These findings suggest that this compound, as a cinnamic acid derivative, could be a candidate for investigation as an inhibitor of key viral proteins.

Immunomodulatory Research (Preclinical Context)

The search results did not yield specific information regarding the immunomodulatory research of this compound or its derivatives in a preclinical context.

Other Investigational Biological Activities in Preclinical Settings

Beyond the primary pharmacological activities, this compound, also known as 2,4-dihydroxycinnamic acid or umbellic acid, and its derivatives have been the subject of preclinical investigations for a variety of other potential therapeutic applications. These explorations have uncovered noteworthy effects in the realms of enzyme inhibition, particularly relating to skin pigmentation, as well as antimicrobial properties.

One of the most significant areas of investigation for this compound and its derivatives is their potent ability to inhibit tyrosinase, a key enzyme in the biosynthesis of melanin. mdpi.comsemanticscholar.orgnih.govnih.govkoreascience.kr Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, inhibitors of tyrosinase are of great interest for dermatological and cosmetic applications.

A number of studies have highlighted the strong anti-melanogenic activity of these compounds. For instance, various derivatives of 2,4-dihydroxycinnamic acid have demonstrated significant inhibitory effects on mushroom tyrosinase. mdpi.comnih.govnih.gov One derivative, 2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (Ph9), exhibited exceptionally potent inhibition of mushroom tyrosinase with an IC50 value of 0.059 nM, which is significantly more potent than the well-known tyrosinase inhibitor, kojic acid (IC50 of 16700 nM). nih.gov This same compound also showed a 94.6% inhibitory activity against human tyrosinase in A375 human melanoma cells. nih.gov

Another derivative, (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, also displayed strong competitive inhibition against mushroom tyrosinase, with IC50 values of 0.013 μM for tyrosine hydroxylase and 0.93 μM for dopa oxidase activities of the enzyme. nih.gov Furthermore, this compound demonstrated a dose-dependent reduction in melanin content and intracellular tyrosinase activity in B16F10 melanoma cells that were stimulated with α-MSH and IBMX. nih.gov The inhibitory mechanism for some of these derivatives has been identified as competitive, suggesting they bind to the active site of the enzyme. nih.gov

The following table summarizes the tyrosinase inhibitory activity of selected this compound derivatives.

Compound NameEnzyme SourceSubstrateIC50 ValueInhibition TypeReference
2-((4-methoxyphenethyl)amino)-2-oxoethyl (E)-3-(2,4-dihydroxyphenyl) acrylate (Ph9)Mushroom TyrosinaseL-Tyrosine0.059 nMMixed nih.gov
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneMushroom TyrosinaseL-Tyrosine0.013 μMCompetitive nih.gov
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-oneMushroom TyrosinaseL-DOPA0.93 μM- nih.gov
(E)-2-((2,4-dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonateMushroom Tyrosinase-17.85 µMCompetitive researchgate.net

In addition to tyrosinase inhibition, some derivatives of 4-hydroxybenzene acrylic acid have been investigated for their anti-inflammatory activity. While not directly derivatives of the 2,4-dihydroxy structure, these studies indicate the potential for anti-inflammatory effects within this class of compounds. For example, certain synthesized 4-hydroxybenzene acrylic acid derivatives showed significant anti-inflammatory activity with suppression rates comparable to indomethacin. nih.gov

The broader class of hydroxycinnamic acids is also recognized for its antimicrobial properties. researchgate.net However, specific preclinical data on the antimicrobial effects of this compound itself are limited in the available literature.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Hydroxyl Group Position and Number on Biological Activity

The number and, critically, the substitution pattern of hydroxyl (-OH) groups on the phenyl ring are primary determinants of the biological activity profile for phenylacrylic acids. The arrangement of these groups influences the molecule's electronic properties, antioxidant capacity, and ability to form hydrogen bonds with receptor sites.

The 2,4-dihydroxy substitution pattern of the title compound provides a specific electronic and steric arrangement. Comparing it with its isomers reveals the significance of the hydroxyl positioning. For instance, caffeic acid, the 3,4-dihydroxy isomer, is one of the most extensively studied hydroxycinnamic acids, known for its potent antioxidant and various pharmacological properties. oakwoodchemical.comresearchgate.net The catechol (3,4-dihydroxy) structure in caffeic acid is widely recognized for its strong radical scavenging and metal-chelating abilities.

In contrast, the resorcinol (B1680541) (2,4-dihydroxy) structure of (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid also imparts significant antioxidant activity, though the specific mechanisms and potencies can differ from its catechol counterpart. The hydroxyl group at position 2 (ortho to the acrylic acid side chain) can form an intramolecular hydrogen bond with the carboxylic group, which can affect the molecule's acidity, conformation, and interaction with biological targets. The hydroxyl group at position 4 (para) also contributes significantly to the molecule's ability to donate a hydrogen atom for radical scavenging. Studies on various isomers, such as the 2,3-dihydroxy analog, further underscore the importance of this positioning for specific biological effects. bldpharm.com

Table 1: Comparison of Dihydroxyphenylacrylic Acid Isomers

Compound NameCAS NumberHydroxyl PositionsKey Structural Feature
This compound99699-42-0 ambeed.com2,4-dihydroxyResorcinol moiety
Caffeic acid ((2E)-3-(3,4-Dihydroxyphenyl)acrylic acid)331-39-5 oakwoodchemical.com3,4-dihydroxyCatechol moiety
(E)-3-(2,3-Dihydroxyphenyl)acrylic acid38481-04-8 bldpharm.com2,3-dihydroxyPyrogallol-like ortho-substitution

Role of the Acrylic Acid Moiety in Biological Interactions

The acrylic acid moiety (–CH=CH–COOH) is a critical pharmacophore that largely defines the reactivity and interaction profile of this compound. This functional group consists of a carboxylic acid directly attached to a carbon-carbon double bond, creating a conjugated system with the phenyl ring.

This extended π-system is vital for several reasons:

Michael Acceptor: The α,β-unsaturated carbonyl system can act as a Michael acceptor, enabling it to form covalent bonds with nucleophilic residues, such as the thiol groups of cysteine in proteins. This mechanism is often implicated in the inhibition of enzymes like Keap1, leading to the activation of the Nrf2 antioxidant pathway.

Geometric Isomerism: The double bond exists as E (trans) and Z (cis) isomers. The (E)-isomer is generally more stable and is the more commonly studied form. The rigid geometry conferred by the double bond dictates the spatial orientation of the phenyl ring relative to the carboxylic acid, which is crucial for fitting into specific binding pockets of enzymes or receptors.

Carboxylic Acid Group: The terminal carboxyl group is typically ionized at physiological pH, forming a carboxylate anion (–COO⁻). This negative charge is critical for forming ionic interactions or strong hydrogen bonds with positively charged amino acid residues (e.g., arginine, lysine) in a target protein's active site. It also contributes significantly to the molecule's water solubility.

Modification of this moiety, for instance by reducing the double bond to form 3-(2,4-dihydroxyphenyl)propanoic acid, invariably leads to a significant change or loss of certain biological activities, demonstrating the essential role of the unsaturated acrylic acid chain.

Influence of Esterification and Other Derivatizations on Activity Profiles

Derivatization of the parent this compound is a key strategy to modulate its physicochemical properties and biological activity. gcms.cz Esterification of the carboxylic acid group is a common modification that primarily affects the compound's lipophilicity and its ability to cross cell membranes. psu.edu

By converting the polar carboxylic acid to a less polar ester, the resulting derivative can often achieve higher intracellular concentrations. Once inside the cell, esterases may hydrolyze the ester back to the active carboxylic acid form, making esterification a viable prodrug strategy. For example, the synthesis of caffeic acid phenethyl ester (CAPE), a derivative of the related caffeic acid, is well-documented to enhance its biological potency in various models. researchgate.net Similar strategies applied to this compound are expected to yield analogs with altered pharmacokinetic profiles.

Another important derivatization is the acylation of the phenolic hydroxyl groups. A study on (Z)-2-acetoxy-3-(3,4-dihydroxyphenyl) acrylic acid, a derivative of the 3,4-dihydroxy isomer, demonstrated potent cardioprotective effects. nih.gov In this case, an acetoxy group was introduced on the acrylic acid chain itself, which significantly altered the molecule's activity, suggesting that derivatization at this position can confer novel biological properties. nih.gov Such modifications can protect the hydroxyl groups from rapid metabolic oxidation and improve the compound's stability and bioavailability.

Table 2: Examples of Derivatization and Potential Effects

Derivative TypeModification SiteResulting ChangePotential Biological Impact
Alkyl EsterCarboxylic Acid (-COOH)Increased lipophilicity, loss of negative chargeEnhanced cell permeability, prodrug potential. google.com
AcetylationPhenolic Hydroxyl (-OH)Masking of polar hydroxyl groupIncreased metabolic stability, altered receptor binding.
AcetoxylationAcrylic Acid ChainIntroduction of an acetoxy groupConferring novel bioactivities, such as cardioprotection. nih.gov
Cyano-derivatizationAcrylic Acid ChainAddition of a nitrile group (e.g., (E)-2-cyano-3-(3,4-dihydroxyphenyl)acrylic acid nih.gov)Altered electronic properties and Michael reactivity.

Rational Design of Enhanced Bioactive Analogs

Rational drug design leverages the understanding of SAR to create new analogs with improved potency, selectivity, and pharmacokinetic properties. nih.gov For this compound, this process involves computational and synthetic chemistry approaches.

Molecular docking simulations can be used to predict how the parent compound and its virtual analogs bind to the active site of a target enzyme or receptor. By analyzing these interactions, medicinal chemists can design modifications that enhance binding affinity. For instance, if a specific pocket in the receptor is identified as hydrophobic, modifying the phenyl ring with lipophilic groups could increase potency. Conversely, if a hydrogen bond is crucial, ensuring the position and orientation of the hydroxyl groups is optimal becomes the design focus.

A successful drug design strategy often involves scaffold hopping, where the core structure is replaced by a different one that maintains the key pharmacophoric features. nih.gov Starting from a natural product like this compound, chemists can design novel heterocyclic systems that mimic the spatial arrangement of its hydroxyl and carboxylate groups, potentially leading to compounds with completely new intellectual property and improved drug-like characteristics.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. pharmacophorejournal.com The goal is to develop a predictive model that can estimate the activity of newly designed, unsynthesized compounds. nih.gov

For a series of this compound analogs, a QSAR study would proceed as follows:

Data Set Compilation: A set of analogs with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) is collected.

Descriptor Calculation: For each molecule, a large number of numerical descriptors are calculated. These can be 2D descriptors (e.g., molecular weight, logP, topological indices) or 3D descriptors (e.g., steric and electrostatic fields). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity. pharmacophorejournal.comresearchgate.net

Validation: The model's statistical significance and predictive power are rigorously tested using techniques like cross-validation and by using an external set of compounds not included in the model-building process. nih.gov

A resulting QSAR model might look like: log(1/IC₅₀) = β₀ + β₁(Descriptor A) - β₂(Descriptor B) + ...

Such models can provide critical insights. For example, a QSAR study on related acrylic acid derivatives designed as dual COX/LOX inhibitors found that molecular mass, volume, and topological properties were important for activity. researchgate.net For this compound analogs, a QSAR model could reveal that high activity is correlated with a specific range of lipophilicity and a negative electrostatic potential near the phenolic hydroxyl groups, guiding the rational design of more potent anti-inflammatory or antioxidant agents.

Metabolism and Biotransformation Studies Non Human/in Vitro Systems

Microbial Biotransformation Pathways

Microorganisms play a crucial role in the breakdown of phenylpropanoids, including hydroxycinnamic acids like (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid. Fungal and bacterial species employ distinct enzymatic strategies to metabolize this compound, often as part of the broader carbon cycle.

Fungal Metabolism and Metabolite Identification

The fungal biotransformation of hydroxycinnamic acids is a well-documented process, often involving pathways such as CoA-dependent β-oxidation, non-oxidative decarboxylation, and hydroxylation. While direct studies on this compound are limited, the metabolism of its isomers and related compounds by fungi such as Aspergillus niger provides significant insights into its likely metabolic fate.

Aspergillus niger is known to degrade various hydroxycinnamic acids, including caffeic acid, ferulic acid, and p-coumaric acid, through a peroxisomal CoA-dependent β-oxidative pathway. nih.gov This process involves the shortening of the acrylic acid side chain, analogous to fatty acid degradation. nih.gov Key enzymes identified in this pathway include hydroxycinnamate-CoA synthase (HcsA), multifunctional β-oxidation hydratase/dehydrogenase (FoxA), and 3-ketoacyl CoA thiolase (KatA). nih.gov It is plausible that this compound is also a substrate for this pathway in A. niger.

Furthermore, studies on other isomers, such as 2,5-dihydroxycinnamic acid, show that Aspergillus niger can perform methylation, converting it to 2-hydroxy-5-methoxy cinnamic acid. scinito.airesearchgate.net Another fungus, Rhizopus oryzae, has been shown to reduce the carboxylic acid group of 2,5-dihydroxycinnamic acid to an alcohol, forming 2,5-dihydroxy cinnamoyl alcohol. scinito.airesearchgate.net These reactions highlight the diverse metabolic capabilities of fungi towards dihydroxycinnamic acids.

Table 1: Fungal Biotransformation of Dihydroxycinnamic Acid Isomers

Fungus Substrate Major Metabolite(s) Metabolic Reaction
Aspergillus niger RCMB002007 2,5-dihydroxycinnamic acid 2-hydroxy-5-methoxy cinnamic acid Methylation
Rhizopus oryzae RCMB 014002 2,5-dihydroxycinnamic acid 2,5-dihydroxy cinnamoyl alcohol Carboxylic acid reduction

This table presents data from related dihydroxycinnamic acid isomers to infer potential pathways for this compound.

Bacterial Biotransformation Processes

Bacterial catabolism of aromatic compounds is essential for environmental bioremediation. Specific bacterial enzymes have been identified that act on this compound and its analogues.

A key enzymatic reaction is decarboxylation. The enzyme 4-hydroxycinnamate decarboxylase, which is induced in bacterial species like Klebsiella oxytoca, has been shown to act on p-coumaric acid analogues, including this compound. wikipedia.org This reaction would lead to the formation of 4-vinylresorcinol.

Another common bacterial transformation for cinnamic acids is the reduction of the double bond in the acrylic acid side chain. nih.gov For instance, Lactobacillus species can reduce the side chain of cinnamic acid, p-coumaric acid, and caffeic acid. nih.gov Applying this to this compound, the expected product would be 3-(2,4-dihydroxyphenyl)propionic acid. This saturated derivative could then undergo further degradation. In some bacteria, this involves dihydroxylation of the benzene (B151609) ring followed by ring fission. nih.gov

Mammalian Metabolism in Preclinical Animal Models

Specific data on the metabolism of this compound in preclinical animal models is not available in the reviewed literature. However, the metabolic fate of many phenolic compounds, including other hydroxycinnamic acids, has been extensively studied in rodents, providing a framework for its expected biotransformation. These processes typically involve extensive phase I and phase II metabolism in the liver and other tissues, aimed at increasing water solubility to facilitate excretion.

Enzymatic Hydrolysis and Conjugation Reactions

Upon absorption, phenolic acids like this compound are expected to undergo extensive phase II conjugation reactions. The two primary hydroxyl groups and the carboxylic acid group are all potential sites for conjugation.

Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major metabolic pathway for phenolic compounds. nih.gov Conjugation can occur on both the phenolic hydroxyl groups and the carboxylic acid group, forming ether and acyl glucuronides, respectively.

Sulfation: Sulfotransferases (SULTs) catalyze the transfer of a sulfonate group to phenolic hydroxyls. This is another common route for the metabolism of dietary phenols.

Methylation: Catechol-O-methyltransferase (COMT) could potentially methylate one of the hydroxyl groups, although the 2,4-dihydroxy substitution pattern is not a classical catechol structure.

While hydrolysis is more relevant for esterified forms of hydroxycinnamic acids, the parent compound itself is subject to these extensive conjugation reactions.

Characterization of Major Metabolites

Based on studies with analogous compounds in rats and dogs, the major metabolites of this compound expected to be found in urine and plasma would be its glucuronide and sulfate (B86663) conjugates. nih.govcapes.gov.br Additionally, reduction of the side chain, similar to that seen in microbial metabolism, can also occur in mammals, likely through the action of gut microbiota followed by absorption of the resulting metabolites. This would produce 3-(2,4-dihydroxyphenyl)propionic acid, which could then be further conjugated before excretion. In dogs, conjugation with amino acids like taurine, glycine, and glutamic acid has been observed for other aromatic acids, representing another potential metabolic route. nih.govcapes.gov.br

In Vitro Enzyme Systems for Metabolic Studies (e.g., Microsomes, Isolated Enzymes)

In vitro systems are invaluable for dissecting the specific enzymatic pathways involved in drug and xenobiotic metabolism. researchgate.netresearchgate.net Human liver microsomes, which are rich in phase I (Cytochrome P450) and phase II (UGT) enzymes, are a standard model for these investigations. nih.govnih.gov

Studies with related hydroxycinnamic acids show that the initial step for some metabolic pathways is the activation of the carboxylic acid group by forming a thioester with coenzyme A (CoA). d-nb.inforesearchgate.net This reaction is catalyzed by acyl-CoA synthetases, such as 4-coumarate:CoA ligase (4CL), which exhibits promiscuity towards various cinnamic acids. d-nb.inforesearchgate.net The resulting (2E)-3-(2,4-Dihydroxyphenyl)acryloyl-CoA could then enter pathways like the β-oxidation spiral, as suggested by fungal metabolism studies. nih.gov

Incubating this compound with human liver microsomes in the presence of the necessary cofactors (NADPH for CYPs, UDPGA for UGTs) would allow for the precise identification of its hydroxylated and glucuronidated metabolites. nih.gov The use of recombinant, individually expressed enzymes can further pinpoint which specific CYP or UGT isoforms are responsible for these transformations. nih.gov While direct experimental data for this specific compound is lacking, this approach is standard for characterizing the metabolism of novel chemical entities.

Advanced Analytical Methodologies for 2e 3 2,4 Dihydroxyphenyl Acrylic Acid

Chromatographic Separation and Quantification Techniques

Chromatography is the cornerstone for isolating and quantifying (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid from complex mixtures. The choice of technique depends on the sample matrix, the required sensitivity, and the analytical objective.

High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of phenolic acids, including this compound, due to its high resolution, reproducibility, and suitability for non-volatile compounds. extrasynthese.commdpi.com

Research Findings: Reversed-phase (RP) HPLC is the predominant mode of separation. csic.esrsc.org In this method, a non-polar stationary phase (typically C18-bonded silica) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. A typical mobile phase consists of a gradient mixture of acidified water (using formic acid or trifluoroacetic acid to ensure the carboxylic acid group remains protonated) and an organic solvent like acetonitrile (B52724) or methanol (B129727). csic.esresearchgate.net Detection is commonly achieved using a Diode Array Detector (DAD) or a UV-Vis detector, set at the maximum absorbance wavelength of the compound, which is around 320-330 nm for hydroxycinnamic acids. sigmaaldrich.com This setup allows for both quantification and tentative identification based on retention time and UV spectrum. researchgate.net For more complex separations of isomers, alternative chromatographic modes such as hydrogen-bonding chromatography have also been explored. cdc.gov

Table 1: Typical HPLC Parameters for this compound Analysis This table is interactive. Click on the headers to sort.

Parameter Typical Condition Purpose Reference
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) Separation based on hydrophobicity. csic.es
Mobile Phase A Water with 0.1% Formic Acid or Acetic Acid Aqueous component of the mobile phase; acid suppresses ionization. csic.esresearchgate.net
Mobile Phase B Acetonitrile or Methanol Organic component for eluting the compound. csic.esresearchgate.net
Elution Mode Gradient Elution Allows for the separation of compounds with a wide range of polarities. researchgate.net
Flow Rate 0.8 - 1.2 mL/min Standard flow for analytical columns. nih.gov
Detection DAD or UV at ~325 nm Quantification and purity assessment based on UV absorbance. sigmaaldrich.com
Column Temp. 30 - 40 °C Ensures reproducible retention times. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that offers high separation efficiency and definitive identification based on mass spectra. However, due to the low volatility and thermal instability of phenolic acids like this compound, direct analysis is not feasible. nih.govresearchgate.net

Research Findings: A crucial prerequisite for GC-MS analysis of this compound is a derivatization step to increase its volatility and thermal stability. researchgate.netsigmaaldrich.com The most common method is silylation, where the active hydrogens of the phenolic hydroxyl (-OH) and carboxylic acid (-COOH) groups are replaced with a non-polar trimethylsilyl (B98337) (TMS) group. nih.govyoutube.com This is typically achieved by reacting the dried sample with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often in a solvent like pyridine (B92270). researchgate.net Once derivatized, the compound can be separated on a capillary GC column (e.g., DB-5MS) and detected by a mass spectrometer, which provides a characteristic fragmentation pattern for structural confirmation. researchgate.net

Table 2: General Workflow for GC-MS Analysis of this compound This table is interactive. Click on the headers to sort.

Step Procedure Purpose Reference
1. Extraction Solvent extraction from the sample matrix (e.g., ethyl acetate). Isolate the compound of interest. researchgate.net
2. Drying Evaporation of solvent under vacuum or nitrogen stream. Remove all traces of water and solvent which interfere with derivatization. researchgate.net
3. Derivatization Addition of a silylating agent (e.g., MSTFA) and heating. Increase volatility and thermal stability by converting -OH and -COOH to -OTMS and -COOTMS. nih.govresearchgate.net
4. GC Separation Injection onto a capillary column (e.g., HP-INNOWAX, DB-WAX). Separate the derivatized analyte from other components. nih.govnih.gov
5. MS Detection Electron Ionization (EI) and mass analysis. Provide a mass spectrum for identification and quantification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques

Liquid Chromatography-Mass Spectrometry (LC-MS) and its high-resolution variant, UPLC-MS/MS, have become indispensable tools for the analysis of this compound. This technique combines the superior separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry, eliminating the need for derivatization. illinois.eduresearchgate.net

Research Findings: In a typical LC-MS setup, a reversed-phase HPLC or UPLC system is coupled to a mass spectrometer, usually equipped with an Electrospray Ionization (ESI) source. illinois.edu ESI is a soft ionization technique that allows the intact molecule to be ionized, typically forming a deprotonated molecule [M-H]⁻ in negative ion mode, which is common for phenolic acids. For this compound (molar mass 180.16 g/mol ), the [M-H]⁻ ion would be observed at m/z 179. rsc.orgmdpi.com Tandem mass spectrometry (MS/MS) can be used for further structural confirmation by fragmenting the parent ion (m/z 179) to produce characteristic daughter ions, such as the loss of a carboxyl group (CO2), resulting in a fragment at m/z 135. rsc.org This high degree of specificity makes LC-MS an excellent method for identifying and quantifying the compound even at trace levels in highly complex matrices. nih.gov

Table 3: Common LC-MS Parameters for this compound This table is interactive. Click on the headers to sort.

Parameter Typical Setting Purpose Reference
LC System UPLC or HPLC with C18 column High-efficiency separation. nih.gov
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid (gradient) Separation of analytes and facilitation of ionization. nih.gov
Ionization Source Electrospray Ionization (ESI) Soft ionization suitable for polar molecules. illinois.edu
Polarity Negative Ion Mode Forms the characteristic [M-H]⁻ ion for phenolic acids. rsc.org
MS Analysis Full Scan or Multiple Reaction Monitoring (MRM) Detection of parent ions or specific parent-daughter transitions.
Parent Ion (m/z) 179 Corresponds to the deprotonated molecule [M-H]⁻. rsc.org
Fragment Ion (m/z) 135 Corresponds to the loss of CO₂ from the parent ion. rsc.org

Spectroscopic Techniques for Structural Elucidation and Confirmation of Synthetic or Biotransformed Products

Spectroscopic methods are essential for the unambiguous structural confirmation of this compound, whether it is isolated from a natural source, synthesized in a laboratory, or produced via biotransformation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for de novo structure elucidation. It provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR are employed. illinois.edu

Research Findings: The ¹H NMR spectrum of this compound provides distinct signals for each proton. The vinylic protons (H-α and H-β) of the acrylic acid side chain appear as doublets due to coupling with each other, with a large coupling constant (J ≈ 16 Hz) confirming the trans (E) configuration. The three aromatic protons on the di-substituted ring exhibit a characteristic splitting pattern (an AXM system). Chemical shifts are reported in parts per million (ppm) and are referenced to a standard like tetramethylsilane (B1202638) (TMS). nih.gov The solvent used, typically DMSO-d₆ or Methanol-d₄, can influence the exact chemical shifts, particularly for the labile hydroxyl and carboxylic acid protons. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound in DMSO-d₆ This table is interactive. Click on the headers to sort.

Atom Type Predicted Chemical Shift (ppm) Multiplicity / Notes
H-α (Cα-H) ¹H ~6.3 d, J ≈ 16 Hz
H-β (Cβ-H) ¹H ~7.5 d, J ≈ 16 Hz
H-3 ¹H ~6.3 d, J ≈ 2 Hz
H-5 ¹H ~6.2 dd, J ≈ 8.5, 2 Hz
H-6 ¹H ~7.2 d, J ≈ 8.5 Hz
-OH (Phenolic) ¹H ~9.5-10.5 br s (exchangeable)
-COOH ¹H ~12.0 br s (exchangeable)
C=O ¹³C ~168 Carbonyl
C-α ¹³C ~115 Vinylic
C-β ¹³C ~144 Vinylic
C-1 ¹³C ~113 Aromatic
C-2 ¹³C ~160 Aromatic (C-OH)
C-3 ¹³C ~103 Aromatic
C-4 ¹³C ~162 Aromatic (C-OH)
C-5 ¹³C ~108 Aromatic
C-6 ¹³C ~131 Aromatic

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide information about the functional groups present in a molecule.

Table 5: Key Infrared (IR) Absorption Bands for this compound This table is interactive. Click on the headers to sort.

Wavenumber (cm⁻¹) Vibration Type Functional Group Reference
3500-2500 O-H stretch (broad) Phenolic -OH and Carboxylic acid -OH mdpi.com
~1670 C=O stretch α,β-Unsaturated Carboxylic Acid mdpi.com
~1630 C=C stretch Alkene
~1610, 1580 C=C stretch Aromatic Ring mdpi.com
~1440 O-H bend Carboxylic Acid
~1250 C-O stretch Aryl ether/Phenol mdpi.com

Advanced Extraction and Isolation Protocols from Complex Matrices

The effective isolation of this compound from complex matrices such as plant tissues, food products, and environmental samples is a critical prerequisite for accurate analysis. Traditional methods like liquid-liquid extraction (LLE) are often hampered by the use of large volumes of hazardous organic solvents and may offer limited efficiency. nih.govmdpi.com Modern techniques have been developed to overcome these limitations, providing higher recoveries and cleaner extracts.

Solid-Phase Extraction (SPE): SPE is a widely adopted technique for the cleanup and concentration of phenolic acids from aqueous samples. nih.gov The method involves passing a liquid sample through a solid sorbent material, which retains the analyte. The analyte is then eluted with a small volume of an appropriate solvent. For phenolic compounds, reversed-phase sorbents like C18-bonded silica (B1680970) or polymeric phases are commonly used. nih.govmdpi.com This technique effectively removes interferences such as sugars and other polar compounds. nih.gov An optimized SPE protocol for bound phenolic acids in spelt seeds involved hydrolysis with sodium hydroxide (B78521), acidification, and direct purification on a polymeric reversed-phase tube, which proved more efficient than LLE. nih.gov

Supercritical Fluid Extraction (SFE): SFE employs a supercritical fluid, most commonly carbon dioxide (CO2), as the extraction solvent. nih.gov Pure CO2 is effective for non-polar compounds; however, for more polar molecules like phenolic acids, its polarity must be increased by adding a co-solvent, such as ethanol (B145695) or methanol. mdpi.comnih.gov This "green" technology minimizes the use of organic solvents and allows for precise control over the extraction by modifying pressure and temperature. nih.govnih.gov A novel two-step SFE method allows for the sequential extraction of non-polar and polar compounds in a single run by automatically adjusting the co-solvent concentration. rsc.org This approach successfully isolated phenolic acids from plant materials by increasing the ethanol co-solvent volume to 44% in the second step. rsc.org

Pressurized Liquid Extraction (PLE): Also known as Accelerated Solvent Extraction (ASE), this technique uses conventional solvents at elevated temperatures (up to 200 °C) and pressures (around 1700 psi). mdpi.com These conditions keep the solvent in a liquid state above its boiling point, enhancing extraction efficiency and reducing both extraction time and solvent consumption. mdpi.comnih.gov The process is automated and occurs in an oxygen-free environment, protecting analytes from oxidation. mdpi.com Optimization of ASE for extracting polyphenols from strawberry seeds showed that temperature, ethanol concentration in water, and the number of extraction cycles were key parameters for maximizing yield. mdpi.com

Other Advanced Techniques:

Microwave-Assisted Extraction (MAE): This method uses microwave energy to heat the solvent and sample, accelerating the transfer of analytes from the matrix into the solvent. nih.gov It offers reduced extraction times and solvent usage compared to conventional methods. nih.gov

Hydrogel-Based Extraction: A non-invasive technique for extracting water-soluble components from plant leaves involves placing an agarose (B213101) gel film on the leaf surface. nih.gov The analytes leach into the hydrogel, from which they can be subsequently analyzed, avoiding the extraction of interfering compounds like chlorophyll (B73375). nih.gov

The selection of an appropriate extraction method depends on the nature of the sample matrix, the physicochemical properties of this compound, and the subsequent analytical technique to be used.

Table 1: Comparison of Advanced Extraction Techniques for Phenolic Acids

Technique Principle Typical Solvents/Conditions Advantages Research Findings/Examples Citations
Solid-Phase Extraction (SPE) Differential partitioning between a solid sorbent and a liquid phase.C18 or polymeric sorbents; Elution with methanol or acetonitrile.High recovery, clean extracts, reduced solvent use compared to LLE.Direct SPE on polymeric tubes showed higher extraction efficiencies for bound phenolics in spelt seeds than LLE. nih.gov
Supercritical Fluid Extraction (SFE) Extraction using a fluid above its critical temperature and pressure.Supercritical CO2 with polar co-solvents (e.g., ethanol, methanol).Environmentally friendly, tunable selectivity, low analyte degradation.A two-step SFE with increasing ethanol co-solvent (up to 44%) effectively extracted polar phenolic acids from plant material. mdpi.comrsc.org
Pressurized Liquid Extraction (PLE/ASE) Extraction with solvents at elevated temperature and pressure.Ethanol, methanol, water at high T/P (e.g., 65°C).Fast, automated, low solvent consumption, high efficiency.Optimal for tiliroside (B191647) from seeds at 65°C with 63% aqueous ethanol and four extraction cycles. mdpi.commdpi.com
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat solvents and accelerate extraction.Polar solvents (e.g., ethanol, methanol).Very fast, reduced solvent volume.Similar or higher recoveries than conventional methods for phenolic compounds. nih.gov
Hydrogel Extraction Non-invasive leaching of water-soluble compounds into a hydrogel film.Agarose gel film placed on plant leaves.Non-invasive, selective for water-soluble analytes, avoids chlorophyll extraction.Successfully extracted chlorogenic acid from infected cherry tomato leaves for fluorescence detection. nih.gov

Development of Biosensors and Electrochemical Detection Methods

The rapid and sensitive detection of this compound is crucial for various applications, including food quality control and environmental monitoring. Electrochemical methods and biosensors offer promising alternatives to traditional chromatographic techniques, providing advantages such as speed, portability, and cost-effectiveness. nih.govacs.org

Electrochemical Sensors: Direct electrochemical detection of phenolic compounds is possible due to their electroactive nature; they can be oxidized at the surface of an electrode. nih.gov Voltammetric techniques like differential pulse voltammetry (DPV) and cyclic voltammetry (CV) are commonly employed. nih.gov To enhance sensitivity and selectivity, the working electrode is often modified with nanomaterials. For instance, carbon paste electrodes modified with Fe3O4 nanoparticles have shown excellent sensitivity for determining various phenolic compounds in wine. mdpi.com Similarly, glassy carbon electrodes (GCEs) modified with hybrid films, such as a copper-based metal-organic framework (Cu-BTC) and electrochemically reduced graphene oxide (ERGO), have demonstrated high sensitivity for detecting nitrophenol derivatives. nih.gov

Enzyme-Based Biosensors: These devices utilize the high specificity of enzymes as the biological recognition element. mdpi.commdpi.com For phenolic compounds, oxidoreductase enzymes like tyrosinase, laccase, and peroxidase are widely used. acs.orgmdpi.com The enzyme is immobilized on a transducer surface (an electrode). In the presence of the target analyte (a phenolic compound) and oxygen, the enzyme catalyzes an oxidation reaction. mdpi.com The resulting change, such as the consumption of oxygen or the production of an electroactive product, is measured and correlated to the analyte concentration. acs.orgnih.gov For example, a tyrosinase-based biosensor constructed on a glassy carbon electrode with gold nanoparticles and chitosan (B1678972) showed high sensitivity and a low detection limit for catechol, a model phenolic compound. acarindex.com

Molecularly Imprinted Polymer (MIP) Sensors: MIPs are synthetic polymers with tailor-made recognition sites for a specific target molecule. mdpi.com They are created by polymerizing functional monomers and a cross-linker around a "template" molecule (the analyte). mdpi.com After polymerization, the template is removed, leaving cavities that are complementary in shape, size, and chemical functionality to the target analyte. mdpi.commdpi.com These highly selective recognition materials can be integrated with electrochemical transducers to create robust sensors. nih.gov A MIP-based sensor was successfully developed for the selective detection of caffeic acid in wine, demonstrating the potential of this technology for complex matrices. nih.gov The method's selectivity was validated against other antioxidants with similar structures. nih.gov

Table 2: Performance of Selected Biosensors for Phenolic Compounds

Sensor Type Recognition Element Transducer/Electrode Target Analyte(s) Linear Range Limit of Detection (LOD) Citations
Electrochemical Sensor Fe3O4 NanoparticlesModified Carbon Paste Electrode (MCPE)Sinapic acid, Syringic acid, RutinNot specified0.08–0.26 µM mdpi.com
Enzyme Biosensor TyrosinaseGold Nanoparticle/Chitosan Modified GCECatechol (model phenol)0.046–50 µM13.8 nM acarindex.com
Enzyme Biosensor LaccaseNot specifiedPhenolic antioxidantsNot specifiedNot specified acs.orgmdpi.com
MIP Sensor Molecularly Imprinted PolymerScreen-Printed ElectrodeCaffeic Acid0–1.11 mM0.13 mM nih.gov
Electrochemical Sensor Cu-BTC MOF / ERGOModified Glassy Carbon Electrode (GCE)2,4,6-Trinitrophenol0.2–10 µM0.1 µM nih.gov

Computational Chemistry and in Silico Modeling of 2e 3 2,4 Dihydroxyphenyl Acrylic Acid

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in structure-based drug design, helping to understand and predict the interactions between a potential drug candidate and its biological target.

Molecular docking studies have been employed to investigate the interaction of (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid and its derivatives with various protein targets, revealing key binding modes and affinities that underpin their biological activities.

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, making it a prime target for agents treating hyperpigmentation. nih.gov Docking simulations of derivatives of this compound have been performed to understand their potent inhibitory effects. For instance, a derivative, 2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate, was docked into the active site of mushroom tyrosinase (PDB ID: 2Y9X). nih.gov The simulation predicted that the ortho-hydroxyl group of the cinnamic acid moiety forms a crucial hydrogen bond with the side chain of Asn260, located near the catalytic copper ions. nih.gov Another hydrogen bond was predicted between the acetyl carbonyl group and Asn81. nih.gov These interactions are believed to be responsible for the compound's competitive and reversible inhibition of the enzyme. nih.govresearchgate.net Another study on (E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, a chalcone (B49325) derivative, also demonstrated strong competitive inhibition against mushroom tyrosinase, further underscoring the importance of the 2,4-dihydroxyphenyl moiety for potent enzyme binding. nih.gov

Table 1: Predicted Interactions of a this compound Derivative with Tyrosinase

Interacting Residue of Tyrosinase (2Y9X) Interacting Group of Ligand Bond Type
Asn260 Ortho-hydroxyl of cinnamic acid moiety Hydrogen Bond

Angiotensin-Converting Enzyme 2 (ACE2): The ACE2 receptor is the primary entry point for the SARS-CoV-2 virus into human cells. nih.gov Consequently, molecules that can interfere with the binding of the viral spike protein to ACE2 are of significant interest as potential COVID-19 therapeutics. While general molecular docking studies have been conducted to screen for compounds that bind to ACE2 or the ACE2-spike protein interface, specific docking data for this compound is not prominently featured in the reviewed literature. nih.govresearchgate.netnih.gov Such studies often focus on identifying key amino acid residues at the interface that can be targeted, providing a basis for future docking experiments with compounds like 2,4-dihydroxycinnamic acid. nih.govnsf.gov

JAB1 (c-Jun Activation Domain-Binding Protein-1) and PPARδ (Peroxisome Proliferator-Activated Receptor Delta): There is a lack of specific molecular docking studies in the available scientific literature detailing the interactions between this compound and the target proteins JAB1 or PPARδ. Further computational research would be required to predict the binding modes and affinities for these specific receptors.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the conformational changes and stability of a ligand within a protein's binding site, complementing the static picture provided by molecular docking. While MD simulations have been used to refine the understanding of ligand-protein interactions, for example, in the design of novel drug-binding proteins, specific MD simulation studies focusing on the conformational analysis and binding stability of this compound with its target proteins are not detailed in the currently reviewed literature. nih.gov Such studies would be valuable to confirm the stability of binding poses predicted by docking and to understand the dynamic nature of the interactions.

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure)

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and other molecular properties with high accuracy. These methods can elucidate the distribution of electron density, identify sites susceptible to electrophilic or nucleophilic attack, and calculate molecular orbital energies (HOMO/LUMO), which are crucial for understanding chemical reactivity. Despite their potential to provide deep insights into the properties of this compound, specific studies utilizing DFT for a detailed analysis of its electronic structure were not found in the surveyed literature.

In Silico Prediction of Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in early-stage drug development to assess the pharmacokinetic profile of a compound. researchgate.net In silico tools and webservers, such as SwissADME, are frequently used to calculate physicochemical properties and predict ADME parameters based on a molecule's structure. nih.gov These predictions help to identify potential liabilities and guide the optimization of lead compounds. For this compound, a typical in silico ADME evaluation would assess parameters like lipophilicity (LogP), water solubility, and compliance with drug-likeness rules such as Lipinski's Rule of Five. nih.gov While specific ADME prediction data for this compound is not available in the search results, a hypothetical analysis would generate data similar to that shown in the table below. Such an analysis is crucial for evaluating its potential to be developed as an orally bioavailable drug. researchgate.netnih.gov

Table 2: Illustrative In Silico ADME/Physicochemical Property Predictions

Property Predicted Value Acceptable Range for Drug-Likeness
Molecular Weight 180.16 g/mol < 500 g/mol
LogP (Lipophilicity) Data not available -0.7 to +5.0
Hydrogen Bond Donors 3 ≤ 5
Hydrogen Bond Acceptors 4 ≤ 10
Rotatable Bonds 2 ≤ 10
Topological Polar Surface Area (TPSA) 77.76 Ų < 140 Ų
Gastrointestinal (GI) Absorption Data not available High/Low

Homology Modeling and De Novo Ligand Design

When an experimental structure of a target protein is unavailable, homology modeling can be used to build a three-dimensional model based on the known structure of a related homologous protein. This model can then be used for molecular docking and virtual screening to identify potential inhibitors. thieme-connect.de For instance, if a novel tyrosinase enzyme structure were to be studied, homology modeling could provide a viable target for docking with this compound.

De novo ligand design involves the computational construction of novel molecules that are predicted to have high affinity and selectivity for a specific target. This can be done by building a molecule piece-by-piece within the binding site or by modifying existing scaffolds. The structure of this compound could potentially serve as a starting fragment or scaffold in de novo design efforts to create new, more potent inhibitors of targets like tyrosinase. Recent advances have shown the feasibility of designing proteins from scratch to bind specific small molecules, a process that could be informed by understanding the interactions of compounds like 2,4-dihydroxycinnamic acid. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2,4-Dihydroxycinnamic acid
2-((3-acetylphenyl)amino)-2-oxoethyl(E)-3-(2,4-dihydroxyphenyl)acrylate
(E)-3-(2,4-dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one
Tyrosinase
Angiotensin-Converting Enzyme 2 (ACE2)
c-Jun Activation Domain-Binding Protein-1 (JAB1)

Future Research Directions and Unexplored Avenues for 2e 3 2,4 Dihydroxyphenyl Acrylic Acid

Elucidating Novel Biological Targets and Signaling Pathways

The structural similarity of (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid to other well-studied phenolic acids, such as caffeic acid (3,4-dihydroxycinnamic acid), suggests a high potential for significant biological activity. sigmaaldrich.comsigmaaldrich.com Future research should prioritize the identification of its unique molecular targets and the signaling cascades it modulates.

Investigations into related compounds provide a roadmap for this exploration. For instance, a derivative of the sister isomer, (Z)-2-acetoxy-3-(3,4-dihydroxyphenyl) acrylic acid, has demonstrated potent cardioprotective effects in animal models of heart failure. nih.govnih.gov This effect was linked to the suppression of inflammatory and apoptotic pathways. nih.govnih.gov Specifically, it was shown to reduce the expression of inflammatory cytokines like TNF-α and IL-1β, inhibit pro-apoptotic proteins such as Bax, caspase-3, and caspase-9, and enhance the anti-apoptotic protein Bcl-2. nih.govnih.gov These effects appear to be mediated, in part, by the promotion of Akt phosphorylation, a key node in cell survival signaling. nih.govnih.gov

Given these findings, future studies on this compound should systematically screen for similar anti-inflammatory and anti-apoptotic activities. Key research questions include its ability to influence the NF-κB signaling pathway, a central regulator of inflammation, and its interaction with the intrinsic and extrinsic apoptosis pathways. Furthermore, the anti-carcinogenic properties reported for caffeic acid suggest that evaluating the effect of the 2,4-dihydroxy isomer on cancer cell proliferation and survival is a promising and unexplored avenue. sigmaaldrich.com

Application in Materials Science and Polymer Chemistry

The parent molecule, acrylic acid, is a cornerstone of the polymer industry, used to produce a vast range of materials. google.com The incorporation of the 2,4-dihydroxyphenyl moiety into an acrylic acid backbone presents an intriguing opportunity to create novel functional polymers and advanced materials. The phenolic hydroxyl groups and the carboxylic acid group are reactive sites that can be exploited for various applications.

Future research in this area could focus on:

Antioxidant Polymers: The dihydroxy-substituted benzene (B151609) ring is a classic antioxidant structure. Polymerizing this monomer or grafting it onto other polymer backbones could create materials with built-in resistance to oxidative degradation, heat, and light. This could be particularly valuable for applications in coatings, adhesives, and specialty packaging where material longevity is critical.

Functional Monomers: this compound can serve as a specialty monomer in copolymerization reactions. Its inclusion could impart specific properties such as improved adhesion, altered hydrophilicity, and the ability to chelate metal ions.

Cross-linking and Curing Agents: The phenolic groups can participate in cross-linking reactions, for example, with formaldehyde (B43269) or epoxy resins, to form thermosetting polymers with high thermal stability and hardness. This could lead to the development of new bio-based resins and composites.

Biotechnological Production and Optimization

The chemical industry is actively seeking sustainable and green alternatives to petroleum-based production methods. google.comresearchgate.net The biotechnological production of acrylic acid from renewable feedstocks like glucose and glycerol (B35011) is a major research focus. researchgate.netnih.govresearchgate.net Engineered microorganisms, including Escherichia coli and Lactobacillus reuteri, are being developed to convert these sugars into acrylic acid, often via the intermediate 3-hydroxypropionic acid (3-HP). researchgate.netnih.gov

However, the production of this compound requires a different biosynthetic approach that generates the C6-C3 phenylpropanoid skeleton. This pathway typically starts from the aromatic amino acid L-tyrosine, which is derived from the shikimate pathway common in plants and microorganisms. neist.res.in Future research should concentrate on engineering microbial hosts to efficiently channel carbon flux through the shikimate and phenylpropanoid pathways to synthesize the target molecule.

Key Optimization Strategies:

Pathway Engineering: Introducing and overexpressing genes for enzymes like tyrosine ammonia-lyase (TAL) and p-coumarate 3-hydroxylase, along with a specific 2-hydroxylase, could establish a de novo biosynthesis route in a microbial chassis like E. coli.

Precursor Feeding: A semi-biological approach could involve feeding a microbial culture with a cheaper, readily available precursor like L-tyrosine or p-coumaric acid and having the engineered organism perform the final hydroxylation and side-chain modification steps.

Process Optimization: Research into optimizing fermentation conditions (pH, temperature, oxygen supply) and developing efficient downstream processing and purification methods will be crucial for making biotechnological production economically viable. researchgate.net

Table 1: Comparison of Bio-based Production Routes for Acrylic Acid and its Precursors

Precursor/Route Feedstock(s) Key Intermediate(s) Microorganism(s) Example Status
Glycerol Route Glycerol 3-Hydroxypropionic acid (3-HP) Lactobacillus reuteri Research/Pilot nih.gov
Malonyl-CoA Route Glucose Malonyl-CoA, β-alanine Escherichia coli Research researchgate.netresearchgate.net
β-Alanine Route Glucose β-alanine Escherichia coli Research researchgate.net
Shikimate Pathway Glucose L-Tyrosine, p-Coumaric acid Escherichia coli (engineered) Conceptual neist.res.in

Advanced Delivery Systems (excluding clinical drug delivery)

The inherent chemical functionalities of this compound make it a candidate for designing advanced delivery systems for non-clinical applications. The focus here is on the material properties and formulation science rather than therapeutic outcomes. For example, acrylic acid-based polymers are known for their use in creating hydrogels and coatings.

Future research could explore:

Stimuli-Responsive Hydrogels: The carboxylic acid group provides pH-sensitivity. At low pH, the group is protonated, while at higher pH, it deprotonates, leading to electrostatic repulsion and swelling. This property could be harnessed to create smart hydrogels that release encapsulated agents (e.g., fragrances, cleaning agents) in response to a pH change.

Functionalized Nanoparticles: The molecule could be used to functionalize the surface of nanoparticles, imparting antioxidant properties or providing reactive handles for further conjugation. These nanoparticles could be used as carriers in material science or as components in advanced analytical assays.

Bio-adhesives: The catechol-like structure (dihydroxyphenyl) is known to be a key component in strong underwater adhesives produced by mussels. Exploring the polymerization of this compound could lead to the development of new bio-inspired adhesives for industrial or engineering applications.

Role in Agri-Food Science (e.g., Plant Growth Regulation, Biopesticides)

Phenylpropanoids are ubiquitous in the plant kingdom, where they play crucial roles in growth, development, and defense. The compound 3-(2,4-dihydroxyphenyl)prop-2-enoic acid has been identified in plants like Chamaecyparis formosensis. nih.gov This natural occurrence points toward unexplored potential in agri-food science.

Unexplored avenues include:

Plant Growth Regulators: Many phenolic acids exhibit allelopathic properties, influencing the germination and growth of neighboring plants. Research is needed to determine if this compound has stimulatory or inhibitory effects on crop plants or weeds, potentially leading to its use as a natural herbicide or growth promoter.

Biopesticides: Phenolic compounds are a key part of a plant's chemical defense against pathogens (fungi, bacteria) and herbivores. Investigating the antimicrobial and insecticidal activity of this specific compound could lead to the development of novel, biodegradable pesticides, reducing reliance on synthetic alternatives. The anti-inflammatory properties seen in mammalian systems could translate to an ability to modulate plant defense responses. biosynth.com

Food Preservation: The antioxidant properties of the compound could be harnessed to prevent lipid oxidation in food products, potentially serving as a natural food preservative to extend shelf life.

Addressing Research Challenges and Limitations

Despite its promise, research on this compound faces several challenges that must be addressed to unlock its full potential.

Synthesis and Availability: The compound is not a bulk chemical and its synthesis can be costly, limiting the scale of research. cymitquimica.com Developing more efficient and scalable chemical synthesis routes or robust biotechnological production platforms is a primary hurdle. researchgate.net Challenges in chemical synthesis can include the recovery and reuse of catalysts and issues with solvent polarity. mdpi.com

Low Production Titers: In biotechnological approaches, achieving high titers, yields, and productivity is a significant challenge. researchgate.net The heterologous production of acrylic acid itself is considered to be in its early stages, and complex derivatives present an even greater challenge. researchgate.net

Specificity of Isomers: Much of the related biological research has been conducted on the 3,4-dihydroxy (caffeic acid) or 3,5-dihydroxy isomers. sigmaaldrich.combiosynth.com It cannot be assumed that the 2,4-dihydroxy isomer will have identical biological activities or potencies. Future research must focus specifically on this molecule to delineate its unique properties.

Complexity of Biological Systems: Elucidating a specific mechanism of action in a complex biological system is inherently difficult. Distinguishing direct effects of the compound from downstream, indirect consequences requires sophisticated experimental designs and multi-omics approaches.

Overcoming these limitations through dedicated research will be essential for translating the potential of this compound into practical applications.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization of (2E)-3-(2,4-Dihydroxyphenyl)acrylic acid?

  • Methodological Answer : Employ nuclear magnetic resonance (NMR; 1H and 13C) to confirm the phenolic proton environment and double-bond geometry. Electrospray ionization mass spectrometry (ESI-MS) can validate molecular weight (e.g., [M+H]+ at m/z 179–181). Comparative analysis with reference spectra from structurally similar hydroxycinnamic acids (e.g., caffeic acid) enhances reliability .

Q. In which biological systems has this compound been identified, and what are its primary biochemical roles?

  • Methodological Answer : Identified in Schizogyne sericea (Asteraceae) as a secondary metabolite, it is implicated in lignin biosynthesis as a precursor. Its 2,4-dihydroxy configuration suggests potential antioxidant activity, though direct evidence requires validation via in vitro radical scavenging assays (e.g., DPPH or ABTS) .

Advanced Research Questions

Q. How does the hydroxyl group positioning (2,4 vs. 3,4) affect redox behavior compared to caffeic acid?

  • Methodological Answer : Use cyclic voltammetry to compare oxidation potentials. The 2,4-dihydroxy arrangement may exhibit a lower oxidation potential due to intramolecular hydrogen bonding, enhancing electron donation. Validate via HPLC coupled with electrochemical detection to quantify antioxidant capacity in plant matrices .

Q. What experimental designs mitigate contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies often arise from isomerization (cis/trans) or extraction artifacts. Implement chiral chromatography (e.g., using β-cyclodextrin columns) to isolate the (2E)-isomer. Standardize extraction protocols (e.g., methanol:water 70:30 with 0.1% formic acid) to minimize matrix interference .

Q. How can enzymatic interactions be systematically studied?

  • Methodological Answer : Use o-diphenolase activity assays with Crassostrea gigas hemocyte lysates. Optimize substrate concentration (0.5–1.0 mM) in pH 6.8 phosphate buffer, monitoring dopachrome formation at 420 nm. Include caffeic acid as a positive control to benchmark activity .

Q. What advanced quantification methods ensure accuracy in complex matrices?

  • Methodological Answer : Capillary electrophoresis with UV detection (210–280 nm) provides high-resolution separation from co-eluting phenolics. For trace analysis, LC-MS/MS in negative ionization mode (MRM transitions: m/z 179 → 135) improves specificity in plant or serum samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.